5-(Oxetan-2-yl)-1H-pyrazol-3-amine
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Overview
Description
5-(Oxetan-2-yl)-1H-pyrazol-3-amine: is a compound that features an oxetane ring attached to a pyrazole ring The oxetane ring is a four-membered ring containing one oxygen atom, while the pyrazole ring is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-(Oxetan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazole or oxetane rings.
Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazole or oxetane derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-(Oxetan-2-yl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: Its structural features make it a valuable tool for probing biological systems .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity .
Mechanism of Action
The mechanism of action of 5-(Oxetan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may facilitate its binding to target proteins or enzymes. The pyrazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Oxetan-2-ylmethanamine: This compound features an oxetane ring attached to a methanamine group and shares similar structural properties with 5-(Oxetan-2-yl)-1H-pyrazol-3-amine.
1H-Pyrazol-3-amine: This compound contains a pyrazole ring with an amine group and is structurally related to this compound.
Uniqueness: this compound is unique due to the combination of the oxetane and pyrazole rings in a single molecule. This dual-ring structure imparts distinct physicochemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
5-(oxetan-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C6H9N3O/c7-6-3-4(8-9-6)5-1-2-10-5/h3,5H,1-2H2,(H3,7,8,9) |
InChI Key |
PRCONQPRYACNNI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1C2=CC(=NN2)N |
Origin of Product |
United States |
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